4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
4-Cyano-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a cyano (-CN) group at the 4-position and a carboxamide linkage to a 4-fluorophenyl ring.
Properties
IUPAC Name |
4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCEDLDQXUFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-1-carboxylic acid, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium tert-butoxide. The process can be summarized as follows:
Step 1: Reaction of 4-fluoroaniline with piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Step 2: Introduction of the cyano group using a reagent like cyanogen bromide (CNBr) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide serves as a significant building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Biology
This compound is being investigated as a biochemical probe to study enzyme interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological pathways.
Medicine
Research has explored its potential therapeutic properties, particularly:
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs.
- Neuropharmacological Potential: It has shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.
The biological activity of this compound is primarily attributed to its interaction with molecular targets:
-
Antimicrobial Activity: The compound has demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Compound MIC (µM) Target Organism 4-cyano-N-(4-F)-piperidine 6.3 Mycobacterium tuberculosis - Neurotransmitter Modulation: Similar derivatives have been found to inhibit dopamine reuptake, suggesting potential applications in treating depression and anxiety.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity |
| Cyano | Enhances binding affinity |
| Alkyl substitutions | Modulate pharmacokinetic properties |
The fluorine substitution enhances metabolic stability and lipophilicity, which are critical for drug-like properties. The cyano group increases hydrophobic interactions with biological targets.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimycobacterial Activity: A high-throughput screening identified it as effective against Mycobacterium tuberculosis, showing selectivity and low toxicity.
- Neurotransmitter Modulation: Studies indicated that similar piperidine derivatives could inhibit reuptake mechanisms for serotonin and norepinephrine, suggesting antidepressant effects.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Aminoethyl vs. Cyano Substituents
- Synthetic Yield: 120% (unusually high, possibly due to purification methods) . Biological Relevance: Aminoethyl derivatives are often explored as TAAR1 agonists, suggesting the target compound may share similar receptor interactions but with altered pharmacokinetics.
Benzimidazolone Derivatives
- Compound 15: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide () Key Differences: The benzimidazolone moiety introduces a planar heterocycle, likely enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., 8-oxoguanine glycosylase inhibitors). Physicochemical Data: Molecular weight 418.9 g/mol, chloro substitution increases lipophilicity (clogP ~2.8 estimated) compared to the cyano analog .
Oxadiazol-Substituted Analogs
- C22: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide () Key Differences: The 1,2,4-oxadiazol ring is a bioisostere for ester or amide groups, offering metabolic resistance. This compound showed anti-tubercular activity (InhA inhibition), suggesting the target compound’s cyano group may similarly enhance target engagement .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-Cyano-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a cyano group and a fluorinated phenyl moiety, suggests potential biological activity that warrants investigation. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group enhances lipophilicity, which may facilitate membrane penetration, while the fluorophenyl group can influence binding affinity to target proteins. This compound has been studied for its potential effects on various biological pathways, particularly in relation to neurological and infectious diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against Mycobacterium tuberculosis , with structure-activity relationship (SAR) studies indicating that modifications to the piperidine core can enhance potency while maintaining favorable physicochemical properties .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4-cyano-N-(4-F)-piperidine | 6.3 | Mycobacterium tuberculosis |
| Analog 1 | 2.0 | Mycobacterium tuberculosis |
| Analog 2 | 21 | Mycobacterium tuberculosis |
Neuropharmacological Potential
The compound has also been investigated for its neuropharmacological effects. Piperidine derivatives are known for their ability to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Case Study:
In a study examining various piperidine derivatives, it was found that modifications similar to those in this compound led to significant inhibition of dopamine reuptake, suggesting potential use in treating mood disorders .
Structure-Activity Relationships (SAR)
SAR studies are crucial for understanding the relationship between chemical structure and biological activity. For this compound:
- Fluorine Substitution: The presence of the fluorine atom enhances metabolic stability and lipophilicity, which are critical for drug-like properties.
- Cyano Group: The cyano group is essential for increasing hydrophobic interactions with biological targets.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity |
| Cyano | Enhances binding affinity |
| Alkyl substitutions | Modulate pharmacokinetic properties |
Case Studies and Research Findings
Several research articles have documented the biological activity of compounds related to or including this compound:
- Antimycobacterial Activity: A high-throughput screening identified this compound as part of a series effective against Mycobacterium tuberculosis , with promising selectivity and low toxicity .
- Neurotransmitter Modulation: In vitro studies indicated that similar piperidine derivatives could inhibit reuptake mechanisms for serotonin and norepinephrine, suggesting potential antidepressant effects .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide, and how do they influence its physicochemical properties?
- Answer : The compound features a piperidine ring in a chair conformation, with a cyano group at the 4-position and a carboxamide group linked to a 4-fluorophenyl substituent. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. The piperidine ring’s chair conformation stabilizes the molecule through intramolecular hydrogen bonding (N–H⋯O), as observed in structurally similar carboxamides . These features impact solubility, crystallinity, and stability, critical for formulation in biological assays.
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : Synthesis typically involves:
- Step 1 : Reacting 4-cyanopiperidine with 4-fluorophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve ≥98% purity (HPLC) .
- Key considerations : Reaction temperature (0–25°C) and stoichiometric control to minimize byproducts like urea derivatives.
Q. How can the purity and identity of this compound be verified in a research setting?
- Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against standards .
- Structural confirmation :
- NMR : H and C NMR to verify piperidine ring protons (δ 1.5–3.5 ppm) and carboxamide carbonyl (δ ~165 ppm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous piperidine carboxamides .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the molecule.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate with binding free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess dynamic binding behavior .
Q. How can researchers address discrepancies in biological activity data of this compound across different studies?
- Answer :
- Meta-analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based), compound purity, and solvent effects (DMSO vs. aqueous buffers).
- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch variability) .
Q. What strategies optimize the reaction yield and scalability of this compound synthesis?
- Answer :
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology.
- Continuous flow chemistry : Improve scalability and reduce reaction time by transitioning from batch to microreactor systems.
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How does the crystal packing of this compound influence its stability and formulation in solid-state applications?
- Answer : X-ray diffraction reveals C(4) hydrogen-bonded chains along the [010] direction, stabilizing the crystal lattice. These interactions reduce hygroscopicity and enhance thermal stability (TGA/DSC analysis). For formulation, co-crystallization with excipients (e.g., succinic acid) can modify dissolution profiles .
Q. What in silico and in vitro approaches are recommended for elucidating the metabolic pathways of this compound?
- Answer :
- In silico : Use ADMET Predictor or MetaSite to identify likely Phase I/II metabolic sites (e.g., cytochrome P450 oxidation at the piperidine ring).
- In vitro : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Confirm enzyme involvement using CYP isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
